3'-Bromobiphenyl-3-carboxylic acid
Overview
Description
3’-Bromobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H9BrO2 and a molecular weight of 277.11 g/mol . It consists of a biphenyl structure with a bromine atom at the 3’ position and a carboxylic acid group at the 3 position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromobiphenyl-3-carboxylic acid typically involves the bromination of biphenyl-3-carboxylic acid. One common method includes the use of thionyl chloride and antimonypentachloride in dichloromethane under reflux conditions . The reaction proceeds as follows:
Stage 1: Biphenyl-3-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride.
Stage 2: The acid chloride is then reacted with benzonitrile in the presence of antimonypentachloride to introduce the bromine atom.
Stage 3: The resulting product is hydrolyzed with ammonium hydroxide to yield 3’-Bromobiphenyl-3-carboxylic acid.
Industrial Production Methods
Industrial production methods for 3’-Bromobiphenyl-3-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3’-Bromobiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted biphenyl derivatives.
Oxidation: Biphenyl-3-carboxylic acid derivatives.
Reduction: Biphenyl-3-methanol or biphenyl-3-aldehyde.
Scientific Research Applications
3’-Bromobiphenyl-3-carboxylic acid is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of brominated compounds with biological systems.
Medicine: Potential use in drug development and pharmacological studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Bromobiphenyl-3-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. Its effects are mediated through its ability to form stable intermediates and products in these reactions.
Comparison with Similar Compounds
3’-Bromobiphenyl-3-carboxylic acid can be compared with other similar compounds such as:
4’-Bromobiphenyl-3-carboxylic acid: Similar structure but with the bromine atom at the 4’ position.
3-Bromopyridine-4-carboxylic acid: Contains a pyridine ring instead of a biphenyl structure.
5-Bromopyridine-3-carboxylic acid: Another pyridine derivative with the bromine atom at the 5 position.
The uniqueness of 3’-Bromobiphenyl-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its analogs .
Properties
IUPAC Name |
3-(3-bromophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIAOGTWZISBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408388 | |
Record name | 3'-BROMOBIPHENYL-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854237-06-2 | |
Record name | 3'-BROMOBIPHENYL-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Bromo-biphenyl-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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